molecular formula C10H10F3N B12436925 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine

1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine

Cat. No.: B12436925
M. Wt: 201.19 g/mol
InChI Key: ABWUJOISVMJGJB-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine is an allylamine derivative featuring a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring. The compound is characterized by a primary amine group attached to the first carbon of a propenyl (allyl) chain. Its structure combines the electron-withdrawing properties of the -CF₃ group with the reactivity of the allylamine moiety, making it a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H10F3N/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h2-6,9H,1,14H2

InChI Key

ABWUJOISVMJGJB-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=CC=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine typically involves the trifluoromethylation of secondary amines using reagents such as CF3SO2Na. This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials . Another approach involves the reaction of 3-(trifluoromethyl)phenylacetonitrile with appropriate reagents to introduce the prop-2-en-1-amine moiety .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine exerts its effects involves interactions with molecular targets and pathways. For instance, it can form electron donor-acceptor complexes with certain molecules, leading to specific chemical transformations. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent Position Backbone Amine Type Key Features References
This compound meta Allylamine Primary Building block for synthesis
2-[4-(Trifluoromethyl)phenyl]prop-2-en-1-amine para Allylamine Primary Para-substituted isomer
1-[2-(Trifluoromethyl)phenyl]propan-2-amine ortho Propane Secondary Steric hindrance at ortho position
(1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride para Allylamine Primary Chiral, enhanced solubility
1-(3-(Trifluoromethyl)phenyl)-N-methylpropan-2-amine meta Propane Secondary Reduced basicity due to N-methylation

Table 2: Commercial Availability

Compound Name Form Available Supplier References
This compound Hydrochloride salt CymitQuimica
2-[4-(Trifluoromethyl)phenyl]prop-2-en-1-amine Free base RSC Advances

Key Findings

Substituent Position :

  • Meta-substituted analogs are more commonly utilized in synthesis due to balanced electronic and steric effects.
  • Para-substituted derivatives (e.g., compound 14 ) may exhibit distinct reactivity in electrophilic aromatic substitution.

Backbone Modifications :

  • Allylamine derivatives (e.g., the parent compound) offer greater versatility in cyclization and cross-coupling reactions compared to propane-backbone analogs.

Amine Functionalization :

  • Primary amines (e.g., the parent compound) are more reactive in acylations and alkylations than secondary amines (e.g., N-methylpropan-2-amine ).

Biological Activity

1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine, also known as 2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]-, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group (-CF₃) significantly influences the compound's pharmacological profile, enhancing its lipophilicity and stability, which are critical for interaction with biological targets.

The molecular formula of this compound is C₁₀H₉F₃N, with a molecular weight of 201.19 g/mol. The presence of the trifluoromethyl group enhances its reactivity and interaction with various biological targets, including enzymes and receptors.

The mechanism of action involves:

  • Lipophilicity Enhancement : The trifluoromethyl group increases the compound's ability to cross cell membranes, facilitating interaction with intracellular targets.
  • Enzyme Interaction : It may act as a competitive inhibitor or allosteric modulator, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures demonstrate significant activity against various pathogens, including bacteria and fungi. The trifluoromethyl substituent is crucial for enhancing the efficacy of these compounds .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Its ability to interact with cellular membranes and modulate enzyme activity suggests it could influence cancer cell proliferation and survival. Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against specific cancer cell lines .

Research Findings and Case Studies

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

Study/SourceFindings
Identified selective activity against Chlamydia species, emphasizing the role of the trifluoromethyl group in enhancing biological activity.
Demonstrated antimicrobial activity against multiple bacterial strains, highlighting its potential as a therapeutic agent.
Analyzed structure-activity relationships (SAR), showing that modifications to the trifluoromethyl group significantly affect potency against specific targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Condensation Reaction : Reacting 3-(trifluoromethyl)benzaldehyde with an appropriate amine under acidic conditions.
  • Reduction Reactions : Utilizing reducing agents like lithium aluminum hydride to obtain desired amine derivatives from precursors.

Applications in Medicinal Chemistry

The compound serves as a valuable building block in medicinal chemistry, particularly for:

  • Developing pharmaceuticals targeting neurological disorders.
  • Synthesizing agrochemicals due to its reactivity and stability.

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